

Heptanophenone chemical properties and structure

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Compound of Interest

Compound Name: Heptanophenone

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An In-depth Technical Guide to **Heptanophenone**: Chemical Properties and Structure

Heptanophenone, also known as 1-phenylheptan-1-one, is an aromatic ketone with a distinct molecular architecture that lends it to various applications in research and industry.^{[1][2][3]} This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Heptanophenone is characterized as a clear, slightly yellow to yellow liquid at room temperature.^{[2][3][4]} Its physical and chemical properties are summarized in the tables below, providing a detailed look at its fundamental characteristics.

Table 1: General and Chemical Identifiers

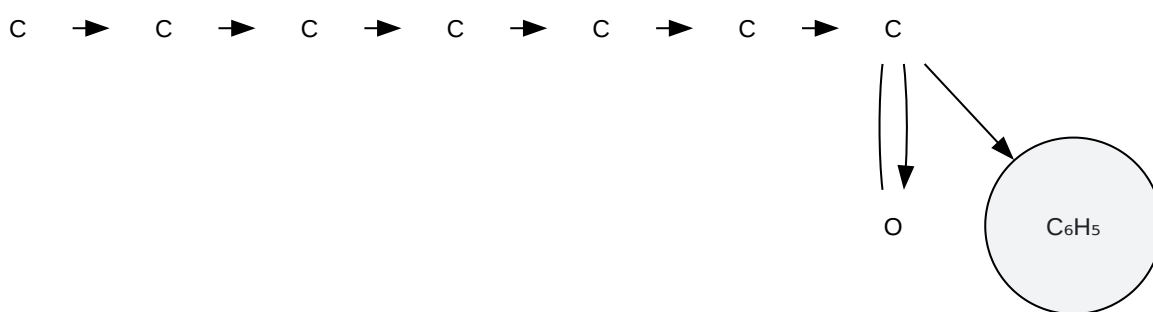
Property	Value
IUPAC Name	1-phenylheptan-1-one[1]
Synonyms	n-Heptanophenone, 1-Phenyl-1-heptanone, Enanthophenone, Hexyl phenyl ketone[2][5]
CAS Number	1671-75-6
Molecular Formula	C ₁₃ H ₁₈ O[1][4]
Molecular Weight	190.28 g/mol [1]
Canonical SMILES	CCCCCCC(=O)C1=CC=CC=C1[1]
InChI	InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3[1][5]
InChIKey	UXMQORVHJMUQFD-UHFFFAOYSA-N[1][5]

Table 2: Physical Properties

Property	Value
Appearance	Clear slightly yellow to yellow liquid[2][3][4]
Melting Point	16.4 °C[1][2][5], 17 °C[3][4]
Boiling Point	283.3 °C[1][2], 155 °C at 15 mmHg[3][4], 100-102 °C at 2 Torr[5]
Density	0.946 g/mL at 25 °C[3][4], 0.9505 g/cm ³ at 20 °C[5]
Refractive Index	n _{20/D} 1.5077[2][4]
Flash Point	>230°F (>110 °C)[4], 113 °C (closed cup), 111.2 °C[2]
Vapor Pressure	0.00319 mmHg at 25°C[2][4]
Topological Polar Surface Area	17.1 Å ² [2]
XLogP3	4.1[1][2]

Chemical Structure

Heptanophenone possesses a structure defined by a heptanoyl group attached to a phenyl group.[1] This structure consists of a seven-carbon alkyl chain (the heptyl group) and a benzene ring, linked by a carbonyl functional group (C=O).[1] This combination of an aromatic ring and a moderately long alkyl chain influences its physical properties, such as its liquidity at room temperature and its solubility characteristics.[1]



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Caption: 2D structure of **Heptanophenone**.

Spectral Data

The structural features of **heptanophenone** can be elucidated using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of **heptanophenone** exhibits characteristic absorption bands that confirm its structure. A strong absorption peak is expected around 1685 cm^{-1} , which is typical for the C=O stretching vibration of a carbonyl group conjugated with an aromatic ring.[6] Additionally, C-H stretching vibrations from the alkyl chain and the aromatic ring are observed in the region of $2800\text{--}3100\text{ cm}^{-1}$. [7] The fingerprint region, below 1500 cm^{-1} , contains complex vibrations that are unique to the molecule's overall structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of **heptanophenone** provides detailed information about the hydrogen environments. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (δ 7.4-8.0 ppm).[8] The protons on the carbon adjacent to the carbonyl group (α -protons) are expected around δ 2.95 ppm.[8] The other methylene protons of the heptyl chain would appear as a series of multiplets further upfield, between δ 1.15 and 1.74 ppm, while the terminal methyl protons would be a triplet around δ 0.90 ppm.[8]

^{13}C NMR: The carbon NMR spectrum shows a distinct signal for the carbonyl carbon at approximately 200 ppm.[8] The aromatic carbons resonate in the δ 128-137 ppm range.[8] The carbons of the alkyl chain appear in the upfield region, with the carbon α to the carbonyl at around 38 ppm and the terminal methyl carbon at approximately 14 ppm.[8]

Experimental Protocols

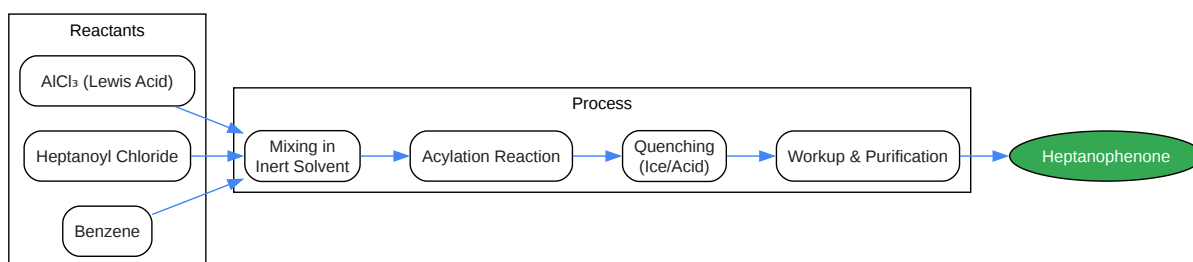
Synthesis of Heptanophenone

A common and effective method for the synthesis of **heptanophenone** is the Friedel-Crafts acylation of benzene with heptanoyl chloride.[1]

Methodology:

- **Reactant Preparation:** Benzene is used as the aromatic substrate, and heptanoyl chloride serves as the acylating agent. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl_3), is required to facilitate the reaction.[1]
- **Reaction Setup:** The reaction is carried out in an inert solvent, such as dichloromethane or carbon disulfide, under anhydrous conditions to prevent deactivation of the catalyst.
- **Acylation:** Heptanoyl chloride is added to the mixture of benzene and aluminum chloride, usually at a controlled temperature to manage the exothermic nature of the reaction.
- **Quenching:** After the reaction is complete, the mixture is carefully quenched by adding it to ice-cold water or a dilute acid solution to decompose the aluminum chloride complex.
- **Workup and Purification:** The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous salt (e.g.,

magnesium sulfate). The final product is purified by vacuum distillation to yield pure **heptanophenone**.



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Caption: Workflow for the synthesis of **Heptanophenone**.

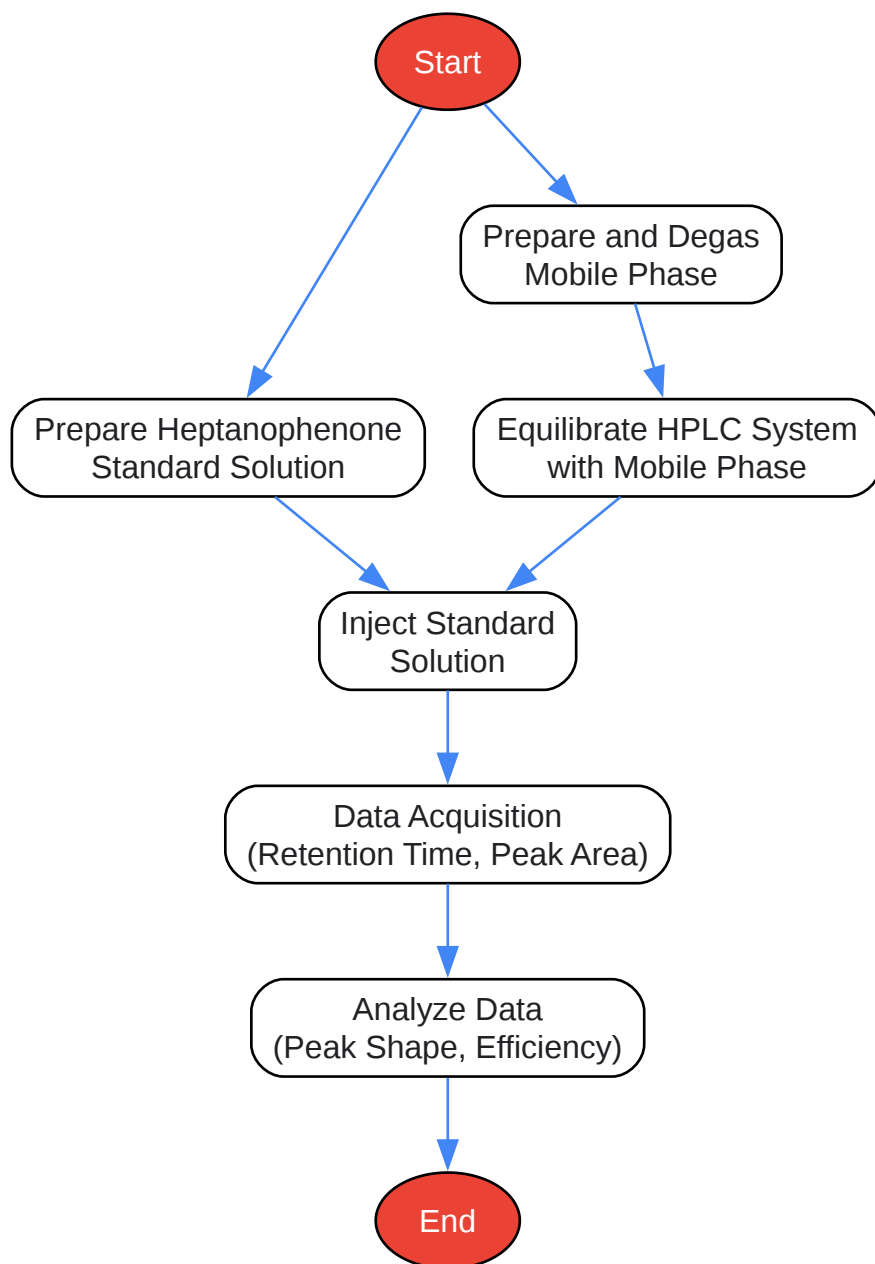
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Heptanophenone is often used as a reference standard in analytical techniques like HPLC to evaluate the performance of new separation methods and columns.^[1]

Protocol for Use as a Standard:

- **Standard Preparation:** A stock solution of **heptanophenone** of a known concentration is prepared in a suitable solvent, such as acetonitrile or methanol.
- **Mobile Phase Preparation:** The mobile phase, a mixture of solvents (e.g., acetonitrile and water), is prepared and degassed.
- **HPLC System Setup:** An appropriate HPLC column (e.g., C18) is installed and equilibrated with the mobile phase at a constant flow rate.

- **Injection and Analysis:** A precise volume of the **heptanophenone** standard is injected into the HPLC system. The retention time and peak area are recorded by the detector (typically a UV detector).
- **Performance Evaluation:** The retention time, peak shape, and column efficiency (plate count) are used to assess the performance of the HPLC system and the column.[1]



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Caption: General workflow for HPLC analysis using **Heptanophenone**.

Safety and Handling

Heptanophenone is known to cause skin and eye irritation.[1][9][10] It may also cause respiratory irritation.[1][10] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[9][11] Work should be conducted in a well-ventilated area.[9][10]

This guide provides a foundational understanding of **heptanophenone**'s chemical and structural properties, offering valuable information for its application in scientific research and development. The detailed data and experimental outlines serve as a practical resource for professionals in the field.

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